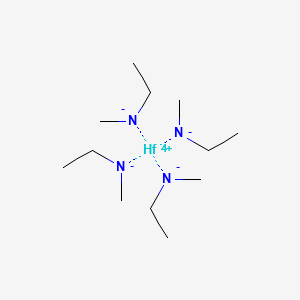

ethyl(methyl)azanide;hafnium(4+)

Descripción general

Descripción

ethyl(methyl)azanide;hafnium(4+): is an organometallic compound with the chemical formula [(CH3)(C2H5)N]4Hf . It is a colorless liquid that is sensitive to water and air, freezing at -50°C and boiling around 78°C at 0.1 Torr . This compound is primarily used as a precursor in the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films, which are essential in semiconductor fabrication due to their high dielectric constant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl(methyl)azanide;hafnium(4+) involves the reaction of hafnium tetrachloride with methylethylamine in the presence of an alkane solvent under an inert atmosphere. The reaction is carried out at low temperatures (-10 to -80°C) to ensure the stability of the intermediate products. The final product is obtained by vacuum distillation .

Industrial Production Methods: In industrial settings, the production of ethyl(methyl)azanide;hafnium(4+) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically packaged in stainless steel containers to prevent contamination and degradation .

Análisis De Reacciones Químicas

Types of Reactions: ethyl(methyl)azanide;hafnium(4+) undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen sources like water or ozone to form hafnium oxide (HfO2) thin films.

Substitution: Can react with ammonia to form hafnium nitride (Hf3N4) thin films.

Common Reagents and Conditions:

Oxidation: Water or ozone as oxygen sources, typically under ALD conditions.

Substitution: Ammonia as a nitrogen source, also under ALD conditions.

Major Products:

Hafnium oxide (HfO2): Formed during oxidation reactions.

Hafnium nitride (Hf3N4): Formed during substitution reactions with ammonia.

Aplicaciones Científicas De Investigación

Semiconductor Industry

Primary Use in Atomic Layer Deposition (ALD)

TEMAH is primarily utilized as a precursor in the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films. These films are critical in the semiconductor industry due to their high dielectric constant, which enhances the performance of electronic devices.

Key Features:

- High Dielectric Constant: HfO2 thin films exhibit a high dielectric constant, making them suitable for advanced transistor technologies.

- Self-Limiting Reaction: The ALD process using TEMAH allows for precise control over film thickness at the atomic level. During ALD, TEMAH reacts with oxidants such as water or ozone, forming HfO2 while releasing volatile byproducts .

Case Study: HfO2 in Advanced Transistors

In a study conducted by researchers at Stanford University, HfO2 thin films deposited using TEMAH were shown to significantly improve the electrical properties of transistors compared to traditional silicon dioxide layers. The ALD process enabled uniform coating and minimized defects, leading to enhanced device performance.

| Property | HfO2 from TEMAH | SiO2 |

|---|---|---|

| Dielectric Constant | 25 | 3.9 |

| Leakage Current | Low | Higher |

| Thickness Control | Atomic Layer | Less precise |

Ferroelectric Materials

Production of Hafnium Zirconium Oxide

TEMAH is also employed in producing ferroelectric hafnium zirconium oxide (HZO) thin films, which have applications in non-volatile memory devices.

Advantages:

- Enhanced Ferroelectric Properties: HZO films demonstrate improved ferroelectric characteristics compared to pure HfO2, making them ideal for next-generation memory technologies.

- Scalability: The ALD process allows for scalable production of these materials with uniform properties across large substrates.

Case Study: Memory Device Development

Research published in the Journal of Applied Physics highlighted that HZO films fabricated using TEMAH exhibited superior retention and switching characteristics compared to conventional ferroelectric materials. This advancement paves the way for more efficient memory devices.

Biomedical Applications

Potential Use in Biomedical Devices

While primarily known for its applications in electronics, TEMAH's ability to form thin films with controlled thickness and composition opens avenues for its use in biomedical devices and sensors.

Implications:

- Biocompatibility: The deposition of hafnium oxide can enhance the biocompatibility of device surfaces, making them suitable for medical implants.

- Sensor Development: Thin films created from TEMAH can be integrated into biosensors for real-time monitoring of biological processes.

Case Study: Biosensor Development

A collaborative study involving multiple universities demonstrated that biosensors coated with HfO2 thin films from TEMAH showed improved sensitivity and selectivity for glucose detection compared to uncoated sensors. This innovation could lead to better diabetic management tools.

Mecanismo De Acción

The mechanism by which ethyl(methyl)azanide;hafnium(4+) exerts its effects is primarily through its role as a precursor in ALD processes. During ALD, the compound undergoes self-limiting surface reactions, where it adsorbs onto the substrate surface and reacts with oxygen or nitrogen sources to form thin films. This process ensures uniform film growth with precise control over thickness and composition .

Comparación Con Compuestos Similares

Tetrakis(dimethylamido)hafnium(IV): Another hafnium-based precursor used in ALD processes.

Tetrakis(ethylmethylamido)zirconium(IV): A zirconium-based analog used for similar applications.

Uniqueness: ethyl(methyl)azanide;hafnium(4+) is unique due to its specific reactivity and volatility, making it particularly suitable for ALD processes. Its ability to form high-quality hafnium oxide and hafnium nitride thin films with precise control over thickness and composition sets it apart from other similar compounds .

Actividad Biológica

Ethyl(methyl)azanide; hafnium(4+), also known as tetrakis(ethylmethylamino)hafnium (TEMAH), is a compound primarily used in the deposition of hafnium oxide thin films through atomic layer deposition (ALD). This article delves into its biological activity, including biochemical properties, cellular effects, metabolic pathways, and safety profiles based on diverse research findings.

Tetrakis(ethylmethylamino)hafnium plays a significant role in biochemical reactions, particularly in the synthesis of hafnium oxide thin films. It interacts with various biomolecules during the deposition process, reacting with water and ozone to form hafnium oxide (HfO2). This interaction is crucial for applications in materials science and biomedical devices due to the stability and uniformity of the deposited films.

2. Cellular Effects

The compound exhibits notable effects on cellular processes:

- Cell Function : TEMAH influences cell function by altering the surface properties of substrates, impacting cell signaling pathways, gene expression, and cellular metabolism. The deposition of hafnium oxide can modify substrate surface energy and chemical composition, thereby affecting cellular interactions.

- Molecular Mechanism : At a molecular level, TEMAH undergoes ligand exchange reactions where ethylmethylamino ligands are replaced by oxygen atoms from water or ozone. This leads to the formation of hafnium oxide and involves enzyme-like catalytic activity.

3. Dosage Effects in Animal Models

Research indicates that the effects of TEMAH vary with dosage:

- Low Doses : At lower concentrations, TEMAH facilitates hafnium oxide deposition without significant adverse effects.

- High Doses : Elevated doses can lead to toxic effects such as respiratory irritation and skin corrosion. These findings highlight the necessity for careful dosage control in experimental settings to mitigate risks.

4. Metabolic Pathways

TEMAH is involved in metabolic pathways related to hafnium oxide synthesis. It interacts with enzymes that facilitate ligand exchange reactions essential for forming hafnium oxide. These interactions can influence metabolic flux and metabolite levels, impacting the overall efficiency of the deposition process.

5. Safety Profile

The safety profile of TEMAH has been assessed through various studies:

- Toxicity : While lower doses are generally safe, higher concentrations have been associated with respiratory issues and skin irritation, necessitating caution during handling and application.

- Environmental Stability : The compound is thermally stable but sensitive to moisture and air, which can lead to degradation over time. This stability is crucial for its application in controlled environments like semiconductor manufacturing .

6. Applications in Research and Industry

While primarily utilized in materials science, TEMAH's ability to form thin films with precise control over thickness and composition makes it valuable for developing advanced biomedical devices and sensors. Its applications extend to:

- Semiconductor Industry : As a precursor for hafnium oxide thin films due to its high dielectric constant.

- Biomedical Devices : Its properties allow for enhanced interaction with biological tissues, making it suitable for sensor applications .

7. Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Biochemical Role | Precursor in ALD for hafnium oxide thin films |

| Cellular Impact | Alters substrate properties affecting cell signaling and metabolism |

| Dosage Effects | Low doses: minimal adverse effects; High doses: respiratory irritation and skin corrosion |

| Metabolic Interaction | Engages enzymes for ligand exchange influencing metabolic pathways |

| Safety Concerns | Toxicity at high doses; sensitive to moisture and air |

| Industrial Application | Semiconductor fabrication; advanced biomedical devices |

8. Case Studies

Research exploring the biological activity of TEMAH has highlighted its potential in various applications:

- A study demonstrated that hafnium oxide thin films deposited using TEMAH significantly improved the performance of electronic devices by enhancing their dielectric properties.

- Another case indicated that modified surfaces using TEMAH could improve cell adhesion and proliferation in tissue engineering applications.

Propiedades

Número CAS |

352535-01-4 |

|---|---|

Fórmula molecular |

C12H32HfN4 |

Peso molecular |

410.90 g/mol |

Nombre IUPAC |

ethyl(methyl)azanide;hafnium(4+) |

InChI |

InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |

Clave InChI |

NPEOKFBCHNGLJD-UHFFFAOYSA-N |

SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] |

SMILES canónico |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] |

Key on ui other cas no. |

352535-01-4 |

Pictogramas |

Flammable; Corrosive; Acute Toxic; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of the oxidant in ALD processes involving Tetrakis(ethylmethylamino)hafnium?

A1: The choice of oxidant significantly influences film quality and impurity levels. Studies comparing water (H2O) and ozone (O3) as oxidants demonstrate that hydrolysis with H2O is more effective in removing ligands from Tetrakis(ethylmethylamino)hafnium and trimethylaluminum, resulting in lower carbon impurities and superior field-effect transistor performance compared to O3-based processes []. Additionally, the use of oxygen plasma with Tetrakis(ethylmethylamino)hafnium leads to lower carbon contamination in hafnium oxide films compared to conventional ALD [].

Q2: How does Tetrakis(ethylmethylamino)hafnium contribute to the growth of hafnium oxide thin films?

A2: In ALD, Tetrakis(ethylmethylamino)hafnium serves as the hafnium source, reacting with an oxidant like water or ozone in a cyclical process. During the Tetrakis(ethylmethylamino)hafnium pulse, the precursor molecules adsorb onto the substrate surface. The subsequent oxidant pulse then reacts with the adsorbed precursor, forming hafnium oxide and volatile byproducts. This self-limiting reaction ensures precise control over film thickness at the atomic layer level [, , ].

Q3: Can you elaborate on the byproducts formed during the ALD process using Tetrakis(ethylmethylamino)hafnium and ozone?

A3: In situ studies using mass spectrometry have shed light on the byproducts generated during this ALD process. Besides the expected carbon dioxide (CO2) and methane (CH4), water (H2O) is also detected as a byproduct []. Additionally, the ozone pulse leaves behind chemisorbed active oxygen and hydroxyl (-OH) groups on the surface. These groups then react with the Tetrakis(ethylmethylamino)hafnium during the subsequent precursor pulse, leading to the release of water, carbon dioxide, and ethylmethylamine (HNEtMe) [].

Q4: What is the impact of incorporating lanthanum into hafnium oxide films using Tetrakis(ethylmethylamino)hafnium?

A4: Introducing lanthanum into hafnium oxide films using a combination of Tetrakis(ethylmethylamino)hafnium and tris(ethylcyclopentadienyl)lanthanum(III) precursors and oxygen plasma as the reactant gas has demonstrated promising results []. The resulting lanthanum hafnium oxide (LHO) films exhibit a crystalline structure at deposition temperatures as low as 400°C []. Furthermore, rapid thermal annealing of these LHO films leads to significant enhancements in electrical properties, including a shift in the flat-band voltage towards ideal values and a reduction in leakage current density [].

Q5: What is the molecular formula and weight of Tetrakis(ethylmethylamino)hafnium?

A5: The molecular formula for Tetrakis(ethylmethylamino)hafnium is Hf(NEtMe)4, where Et represents an ethyl group (C2H5) and Me represents a methyl group (CH3). Its molecular weight is 427.05 g/mol.

Q6: How does the performance of Tetrakis(ethylmethylamino)hafnium compare to other hafnium precursors in terms of film purity and deposition rate?

A6: Compared to hafnium t-butoxide, Tetrakis(ethylmethylamino)hafnium demonstrates superior performance in ALD processes, yielding hafnium oxide films with higher purity, faster deposition rates, and enhanced electrical properties []. This makes it a preferred choice for high-κ dielectric applications.

Q7: What challenges arise from the thermal stability of Tetrakis(ethylmethylamino)hafnium in ALD processes?

A7: While Tetrakis(ethylmethylamino)hafnium is a widely used precursor for hafnium oxide ALD, its moderate thermal stability can pose challenges []. Elevated temperatures during precursor delivery and deposition can lead to precursor decomposition, potentially causing issues like vaporizer clogging and limiting the process temperature window []. This has motivated research into alternative hafnium precursors with higher thermal stability.

Q8: What are some alternative hafnium precursors considered for ALD to address the thermal stability limitations of Tetrakis(ethylmethylamino)hafnium?

A8: Researchers are exploring various alternatives to overcome these limitations, including:

- Hafnocenes: Compounds like dimethyl bis(ethylcyclopentadienyl)hafnium [Hf(EtCp)2Me2] and dimethyl bis(methylcyclopentadienyl)hafnium [Hf(MeCp)2Me2] offer improved thermal stability and promising ALD performance at higher temperatures (350-400°C) [].

- Other Hafnium Precursors: Alongside hafnocenes, other potential candidates include hafnium halides, alkoxides, β-diketonates, and tetranitrates. Each of these families possesses unique properties that could be advantageous for specific ALD applications [].

Q9: How does the deposition temperature affect the properties of hafnium oxide films grown using Tetrakis(ethylmethylamino)hafnium?

A9: The deposition temperature significantly influences the structural and electrical properties of the resulting hafnium oxide films [, , ]. Lower temperatures (< 250°C) typically yield amorphous films, while higher temperatures (> 250°C) promote crystallization into different phases, impacting the film's dielectric constant, leakage current, and interface quality [, ]. Optimizing the deposition temperature is crucial for achieving the desired film characteristics for specific applications.

Q10: What are the key research areas focusing on the use of Tetrakis(ethylmethylamino)hafnium in ALD?

A10: Current research highlights several key areas:

Q11: What are the implications of using different surface treatments on silicon substrates before the deposition of hafnium oxide using Tetrakis(ethylmethylamino)hafnium?

A11: Surface treatments play a crucial role in the initial growth stages of hafnium oxide films deposited using Tetrakis(ethylmethylamino)hafnium [, ]. For instance, on H-terminated silicon surfaces, a specific number of ALD cycles are required to achieve a stable interface composition and prevent significant SiO2 formation, as evidenced by in-situ infrared spectroscopy [, ]. This highlights the importance of carefully considering surface preparation methods to achieve the desired film properties and interface characteristics.

Q12: What analytical techniques are commonly employed to study Tetrakis(ethylmethylamino)hafnium and the resulting hafnium oxide films?

A12: Researchers utilize a range of analytical techniques, including:

- In situ monitoring: Techniques like mass spectrometry and infrared spectroscopy provide real-time insights into the chemical reactions and species present during the ALD process [, , , ].

- Structural characterization: Methods like X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray reflectivity are used to analyze the crystallinity, morphology, and thickness of the deposited films [, , ].

- Compositional analysis: Techniques like X-ray photoelectron spectroscopy (XPS), Rutherford backscattering spectrometry (RBS), and time-of-flight secondary ion mass spectrometry (TOF-SIMS) help determine the elemental composition and impurity levels in the films [, , ].

- Electrical characterization: Measuring parameters like dielectric constant, leakage current, breakdown voltage, and interface trap density using techniques like capacitance-voltage (C-V) and current-voltage (I-V) measurements provides insights into the electrical properties of the films and their suitability for device applications [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.